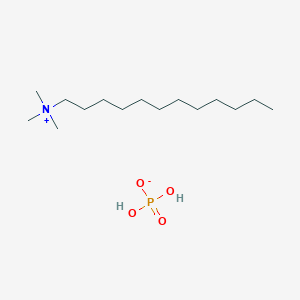
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by a long hydrophobic dodecyl chain and a hydrophilic trimethylammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate typically involves the quaternization of dodecylamine with trimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, under controlled temperature and pressure conditions. The resulting product is then treated with phosphoric acid to form the dihydrogen phosphate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is maintained through various purification techniques, such as crystallization and filtration.
化学反応の分析
Types of Reactions
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanal or dodecanoic acid, while reduction can produce dodecylamine.
科学的研究の応用
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and nanocapsules.
Biology: The compound is employed in cell culture studies to enhance cell membrane permeability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate involves its interaction with cell membranes and other biological structures. The hydrophobic dodecyl chain inserts into lipid bilayers, while the hydrophilic trimethylammonium head interacts with the aqueous environment. This dual interaction disrupts the membrane structure, enhancing permeability and facilitating the transport of molecules across the membrane.
類似化合物との比較
Similar Compounds
N,N,N-Trimethyldodecan-1-aminium chloride: Similar in structure but with a chloride counterion.
N,N,N-Trimethyldodecan-1-aminium bromide: Similar in structure but with a bromide counterion.
Uniqueness
N,N,N-Trimethyldodecan-1-aminium dihydrogen phosphate is unique due to its phosphate counterion, which imparts different solubility and reactivity properties compared to its chloride and bromide counterparts. This uniqueness makes it suitable for specific applications where phosphate ions are preferred.
特性
CAS番号 |
124900-36-3 |
|---|---|
分子式 |
C15H36NO4P |
分子量 |
325.42 g/mol |
IUPAC名 |
dihydrogen phosphate;dodecyl(trimethyl)azanium |
InChI |
InChI=1S/C15H34N.H3O4P/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChIキー |
YCFRSSXXVSLWSM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+](C)(C)C.OP(=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)

![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)




![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
